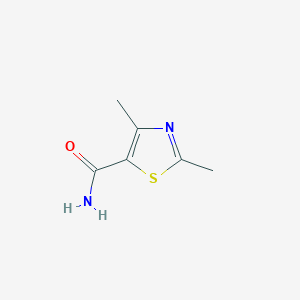

2,4-Dimethyl-1,3-thiazole-5-carboxamide

Description

Historical Context and Discovery Timeline

The historical development of this compound can be traced through the broader evolution of thiazole chemistry, which began in the late 19th century with foundational work on heterocyclic compounds. Early research on thiazole derivatives was reported as far back as 1889, when 2-aminothiazole was first synthesized, establishing the groundwork for subsequent investigations into thiazole ring systems. The specific compound this compound was formally documented in chemical databases with its creation date recorded as March 26, 2005, indicating its relatively recent emergence in systematic chemical documentation.

The synthesis and characterization of thiazole carboxamide derivatives gained momentum throughout the 20th century, with significant contributions from researchers investigating the conversion of thiazole-5-carboxylic esters into 5-aminothiazole derivatives. This historical progression laid the foundation for understanding the structural modifications possible within the thiazole framework. The compound has undergone continuous documentation updates, with the most recent modification recorded on May 18, 2025, reflecting ongoing research interest and refinement of its chemical properties.

The evolution of synthetic methodologies for thiazole derivatives has been marked by several key developments, including the Hantzsch thiazole synthesis and various cyclization approaches involving α-halo carbonyl compounds and thioureas. These methodological advances have facilitated the preparation of structurally diverse thiazole compounds, including this compound. The compound's inclusion in major chemical databases such as PubChem with the identifier CID 236569 represents a milestone in its formal recognition within the scientific community.

Taxonomic Classification Within Heterocyclic Compounds

This compound belongs to the broader classification of heterocyclic compounds, specifically within the azole family that encompasses imidazoles, oxazoles, and thiazoles. Within the Chemical Patent Classification system, thiazole compounds are categorized under the designation C07D, which encompasses heterocyclic compounds containing 1,3-thiazole or hydrogenated 1,3-thiazole rings that are not condensed with other rings. This systematic classification places the compound within a well-defined chemical taxonomy that facilitates both research organization and patent classification.

The thiazole ring system itself represents a five-membered heterocyclic structure characterized by the presence of both sulfur and nitrogen atoms at positions 1 and 3, respectively. This structural arrangement distinguishes thiazoles from other heterocyclic compounds such as imidazoles, which contain two nitrogen atoms, and oxazoles, which contain oxygen and nitrogen. The specific substitution pattern of this compound places it within the subcategory of substituted thiazoles bearing both alkyl and carboxamide functional groups.

From a structural perspective, the compound exhibits characteristics typical of aromatic heterocycles, including significant pi-electron delocalization and aromaticity properties. The presence of the carboxamide functional group at position 5 classifies it as an amide derivative, specifically a primary carboxamide due to the -C(=O)NH2 structure. This dual classification as both a heterocyclic aromatic compound and an amide derivative provides the compound with unique chemical reactivity patterns and biological activity profiles.

The taxonomic positioning of this compound within the broader context of biologically active scaffolds has been recognized in recent literature, where thiazole rings are acknowledged as important structural motifs in drug discovery and development. This classification has practical implications for medicinal chemistry research, as compounds sharing similar structural frameworks often exhibit related biological activities and pharmacological properties.

Fundamental Physicochemical Properties

The fundamental physicochemical properties of this compound provide essential insights into its chemical behavior and potential applications. The compound possesses a molecular formula of C6H8N2OS, indicating the presence of six carbon atoms, eight hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom within its structure. The molecular weight of 156.21 grams per mole positions it as a relatively small organic molecule, which can have implications for its bioavailability and membrane permeability characteristics.

The structural representation of the compound can be expressed through various chemical notation systems, including the SMILES notation CC1=C(SC(=N1)C)C(=O)N, which provides a linear encoding of its molecular structure. The InChI (International Chemical Identifier) representation InChI=1S/C6H8N2OS/c1-3-5(6(7)9)10-4(2)8-3/h1-2H3,(H2,7,9) offers a standardized method for chemical identification and database searching. These structural descriptors facilitate computational chemistry applications and database searches across different research platforms.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H8N2OS | |

| Molecular Weight | 156.21 g/mol | |

| Melting Point | 98-101°C | |

| CAS Registry Number | 66806-33-5 | |

| PubChem CID | 236569 | |

| SMILES Notation | CC1=C(SC(=N1)C)C(=O)N |

The melting point of this compound typically ranges between 98 degrees Celsius and 101 degrees Celsius, depending on the purity of the sample. This relatively moderate melting point suggests that the compound exists as a solid under standard temperature and pressure conditions, with intermolecular forces sufficient to maintain crystalline structure at room temperature. The narrow melting point range indicates good crystallinity and purity characteristics when properly synthesized and purified.

The compound exhibits properties characteristic of aromatic heterocycles, including pi-electron delocalization across the thiazole ring system. This aromaticity contributes to the chemical stability of the molecule and influences its reactivity patterns. The presence of the carboxamide functional group introduces hydrogen bonding capabilities, which can affect both intermolecular interactions and solubility characteristics in polar solvents. The combination of the aromatic thiazole ring and the polar carboxamide group creates an amphiphilic character that may influence the compound's biological activity and pharmacokinetic properties.

The chemical reactivity of this compound is influenced by the electron density distribution within the molecule. The thiazole ring typically exhibits susceptibility to electrophilic substitution at the C5 position, while the C2-H position shows susceptibility to deprotonation reactions. The carboxamide functional group can participate in various chemical transformations, including hydrolysis under acidic or basic conditions, and nucleophilic substitution reactions. These reactivity patterns have implications for both synthetic applications and potential metabolic pathways in biological systems.

Properties

IUPAC Name |

2,4-dimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-3-5(6(7)9)10-4(2)8-3/h1-2H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVWMRQFVUOPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284823 | |

| Record name | 2,4-dimethyl-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66806-33-5 | |

| Record name | NSC39169 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dimethyl-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Reaction of Alpha-Halocarbonyl Compounds with Thioacetamide

A key method involves the condensation of alpha-halocarbonyl compounds with thioacetamide to form the thiazole ring. For 2,4-dimethyl-1,3-thiazole-5-carboxamide, the typical precursor is alpha-chloroacetoacetamide or related derivatives.

- Alpha-chloroacetoacetamide (or alpha-chloroacetoacetanilide for anilide derivatives) is reacted with thioacetamide in ethanol under reflux.

- The reaction is exothermic and proceeds rapidly once boiling begins.

- After refluxing for about 1 hour, the mixture cools, precipitating the thiazole hydrochloride salt.

- The hydrochloride salt is dissolved in dilute hydrochloric acid, filtered to remove insolubles, and then basified with ammonium hydroxide to liberate the free base.

- The free base is collected by filtration, washed with ethanol-water mixtures, and dried.

- Recrystallization from ethanol yields the pure this compound as white crystals.

- Typical yields are around 75-86%.

- Melting points vary depending on purity and substituents but are generally in the range of 98–145 °C.

- The product is slightly soluble in ethanol, facilitating recrystallization.

This method is exemplified in patent US3725427A, which provides detailed examples of preparing 2,4-dimethylthiazole-5-carboxamides and their derivatives.

Preparation of 2,4-Dimethyl-5-carboxanilidothiazole Derivatives

An extension of the above method involves the use of acetoacet-o-anisidide or other acetoacet derivatives substituted with anilide groups.

- Sulfuryl chloride is added to acetoacet-o-anisidide in benzene to form a chlorinated intermediate.

- After standing at room temperature, the solvent is evaporated.

- Ethanol and thioacetamide are added, and the mixture is refluxed for 30 minutes.

- A precipitate forms during heating, which is filtered, washed, and dried to yield the carboxanilidothiazole derivative.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The reaction of alpha-chloroacetoacetamide with thioacetamide is highly efficient for synthesizing 2,4-dimethylthiazole-5-carboxamide derivatives, with yields typically above 70% and straightforward purification steps.

- The hydrochloride intermediate formed during synthesis is crucial for isolating the product and can be converted back to the free base by basification.

- Recrystallization from ethanol is effective due to the low solubility of the product, aiding in obtaining high-purity crystals.

- Alternative methods such as copper-catalyzed cyclization offer good yields but are less commonly applied for this specific compound.

- The introduction of various amide substituents at the 5-position is achievable by modifying the acetoacetyl precursor, enabling structural diversity for biological activity optimization.

Chemical Reactions Analysis

2,4-Dimethyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-Dimethyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer properties.

Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1,3-thiazole-5-carboxamide involves its interaction with various molecular targets and pathways. For instance, it can inhibit key protein kinases, induce cell cycle arrest, and promote apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

The thiazole carboxamide framework allows diverse substitutions, enabling tailored interactions with biological targets. Key analogs include:

Key Observations :

Challenges :

- Coupling Efficiency : Steric hindrance from bulky substituents (e.g., dichlorophenyl) reduces yields .

- Purification : Thioxo derivatives () require recrystallization from toluene, increasing process complexity .

Anticancer Activity

- This compound : Derivatives show moderate kinase inhibition (e.g., c-Abl) but lack clinical data .

- 2-Thioxo analogs () : Exhibit IC₅₀ values of ~10 µM against cancer cell lines, attributed to thioxo-enhanced DNA intercalation .

- Dasatinib : Clinically validated for leukemia (BCR-ABL inhibition), highlighting the impact of extended substituents on efficacy .

Metabolic Stability

- N-Demethylation : Methyl groups in 2,4-dimethyl derivatives may undergo hepatic demethylation, analogous to imidazole carboxamides like DIC (). However, steric shielding by adjacent methyl groups could slow metabolism .

- Excretion : Carboxamide-containing compounds (e.g., DIC) show 14–30% renal excretion within 6 hours, suggesting similar clearance pathways for thiazole analogs .

Biological Activity

2,4-Dimethyl-1,3-thiazole-5-carboxamide is a heterocyclic compound belonging to the thiazole family, which is known for its diverse biological activities. This compound has garnered attention in various fields of biochemistry and pharmacology due to its interactions with biological systems, influencing cellular functions and metabolic pathways.

The compound exhibits significant biochemical properties that allow it to interact with various enzymes and proteins. Notably, it has been shown to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of endogenous compounds.

Key Biochemical Interactions:

- Enzyme Interaction : Alters the activity of cytochrome P450 enzymes.

- Cell Signaling : Influences cell signaling pathways and gene expression.

- Metabolic Pathways : Involved in several metabolic pathways primarily through liver metabolism.

The biological activity of this compound can be attributed to its ability to bind with specific biomolecules, such as enzymes and receptors. This binding alters their activity and function, leading to various cellular responses. The compound's structural features facilitate these interactions:

- Thiazole Ring : Engages with molecular targets effectively.

- Carboxamide Group : Forms hydrogen bonds enhancing stability and interaction with biological targets.

Cellular Effects

Research indicates that this compound can significantly impact cellular processes. It has been observed to:

- Reduce Inflammation : At low doses, it may exhibit anti-inflammatory properties.

- Inhibit Tumor Growth : Demonstrated potential in inhibiting tumor proliferation in various animal models.

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary with dosage:

- Low Doses : Beneficial effects like reduced inflammation.

- High Doses : Potential cytotoxic effects observed in certain cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antiviral Activity : A study indicated that thiazole derivatives can inhibit the replication of viruses such as HIV-1 and adenovirus by altering RNA processing mechanisms .

- Anticancer Properties : In vitro studies demonstrated that related thiazole compounds exhibit cytotoxic effects against liver carcinoma cell lines (IC50 values indicating potency) compared to standard treatments like doxorubicin .

- Antimicrobial Activity : Compounds similar to this compound have shown notable antimicrobial properties against various pathogens.

Transport and Distribution

The transport mechanisms for this compound involve specific transporters within cells that facilitate its distribution across cellular membranes. The compound's bioavailability is enhanced by structural modifications that improve membrane penetration capabilities.

Summary Table of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiazole ring with carboxamide group | Anti-inflammatory, anticancer |

| N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide | Benzodioxole moiety | Antimicrobial |

| N-(4-methoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide | Methoxy group | Anticancer |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4-dimethyl-1,3-thiazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of precursors such as 2-aminothiazole derivatives. A common approach involves condensation of 2,4-dimethylthiazole-5-carboxylic acid ethyl ester with ammonia under reflux in ethanol, achieving yields up to 81% . Catalysts like nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) in solvents such as DMF or ethanol improve reaction efficiency .

- Key Variables : Temperature (60–80°C), solvent polarity, and catalyst loading critically affect yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : and NMR confirm substituent positions and carboxamide functionality (e.g., carboxamide proton at δ ~10–12 ppm) .

- FTIR : Stretching vibrations for C=O (1660–1680 cm) and N-H (3200–3400 cm) validate the carboxamide group .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., calculated : 185.03 g/mol) .

Advanced Research Questions

Q. How can molecular docking studies guide the design of this compound derivatives for anticancer applications?

- Methodology : Docking against targets like EGFR or PARP-1 using software (AutoDock Vina) identifies binding affinities. Substituent modifications (e.g., adding electron-withdrawing groups) enhance interactions with catalytic residues .

- Case Study : Analogous thiazole-5-carboxamides show IC values <10 µM in breast cancer cell lines (MCF-7), correlating with hydrophobic pocket occupancy in docking models .

Q. What strategies resolve contradictions in reported biological activity data for thiazole-5-carboxamide derivatives?

- Approach :

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for liver cancer) and controls (e.g., doxorubicin) .

- SAR Analysis : Compare substituent effects (e.g., methyl vs. phenyl groups at position 2) across studies to isolate structural drivers of activity .

Q. How do solvent and pH influence the stability of this compound in pharmacological formulations?

- Findings :

- Stability : Degrades rapidly in aqueous solutions at pH >7 due to carboxamide hydrolysis. Use lyophilized forms or non-aqueous solvents (e.g., PEG-400) for long-term storage .

- Degradation Products : HPLC-MS identifies thiazole-5-carboxylic acid as a primary degradation byproduct under alkaline conditions .

Key Considerations for Researchers

- Synthetic Optimization : Prioritize catalysts (e.g., MTAMO) and anhydrous conditions to minimize side reactions .

- Biological Assays : Include orthogonal assays (e.g., Western blot for target validation) to confirm activity mechanisms .

- Computational Tools : Leverage density functional theory (DFT) to predict electronic properties affecting reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.